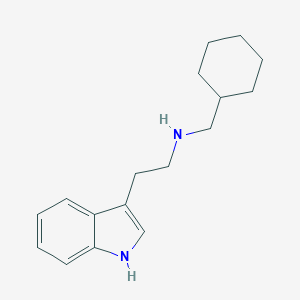![molecular formula C17H20ClNO B271666 N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271666.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research for its unique properties. TFMPP is known to have psychoactive effects and has been studied for its potential use in the treatment of various mental disorders.
Wirkmechanismus
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for use in lab experiments, including its low cost and availability. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering the compound.
Zukünftige Richtungen
There are several future directions for research on TFMPP, including its potential use in the treatment of various mental disorders and its effects on other neurotransmitter systems. Further studies are needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications. Additionally, studies on the long-term effects of TFMPP use are needed to fully understand its safety profile.
Synthesemethoden
TFMPP can be synthesized using a variety of methods, including the Mannich reaction and reductive amination. In the Mannich reaction, benzaldehyde, propan-2-amine, and 4-chlorobenzyl chloride are reacted in the presence of a catalyst to yield TFMPP. Reductive amination involves the reaction of benzaldehyde, propan-2-amine, and sodium cyanoborohydride to produce TFMPP.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied extensively for its potential use in the treatment of various mental disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been studied for its potential use as a therapeutic agent in humans.
Eigenschaften
Molekularformel |
C17H20ClNO |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14/h3-10,13,19H,11-12H2,1-2H3 |
InChI-Schlüssel |
ZTVGPXRLDRSTEX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)

![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)
